Taurohyocholate
Overview
Description
Synthesis Analysis
The synthesis of taurohyocholate and related bile acids involves specific chemical pathways and enzymatic reactions. One study discusses the synthesis of taurobitocholic acid, a compound closely related to taurohyocholate, which was achieved using EEDQ, a peptide coupling reagent. This synthesis pathway could be similar to that of taurohyocholate, showcasing the methods for conjugating bile acids with amino acids like taurine (Fang Hua, 1999).
Molecular Structure Analysis
The molecular structure of taurohyocholate includes a steroid nucleus linked to a taurine moiety, providing it with unique physical and chemical properties. Advanced analytical techniques such as IR, 1HNMR, and MS spectra are essential for confirming the structure of bile acid conjugates, as demonstrated in the synthesis and structural confirmation of related bile acids (Fang Hua, 1999).
Chemical Reactions and Properties
Taurohyocholate participates in various chemical reactions, particularly those related to metabolism and the solubilization of fats in the digestive system. For instance, the hydroxylation of taurolithocholate to taurohyodeoxycholate by human liver microsomes involves cytochrome P-450, indicating the complex enzymatic reactions taurohyocholate may undergo in the body (P. Czygan et al., 1974).
Physical Properties Analysis
The physical properties of taurohyocholate, such as solubility, play a critical role in its function as a bile acid. Bile acids like taurohyocholate are known for their ability to form micelles, which are crucial for the emulsification and absorption of dietary fats. Studies related to the physical and chemical properties of similar bile acids provide insight into how taurohyocholate might behave in biological systems (D. Cleveland, S. Hwo, M. Kirschner, 1977).
Scientific Research Applications
1. Bile Acid Interactions and Cholangiocyte Functions
Taurohyocholate (TC) has been shown to interact with cholangiocytes, the epithelial cells lining the bile ducts. Research indicates that TC can increase DNA synthesis, expression of the secretin receptor gene, and synthesis of cyclic adenosine monophosphate (cAMP) in these cells. This implies that taurohyocholate plays a role in stimulating cholangiocyte proliferation and secretion, contributing to bile formation and liver function (Alpini et al., 1999).
2. Hepatic Function and Bile Acid Secretion
Studies have explored the role of various bile acids, including taurohyocholate, in hepatic function and bile acid secretion. For instance, taurohyocholate has been found to counteract the effects of taurolithocholate in rat liver, suggesting a protective role against certain types of liver injury or cholestasis (Schölmerich et al., 1990). Additionally, the interaction of taurohyocholate with other bile acids and their impact on liver health is a significant area of study.
3. Impact on Intestinal Transport and Metabolism
Taurohyocholate has been examined for its effects on intestinal transport and metabolism. For instance, research has shown that conjugated bile salts like taurohyocholate can inhibit the tissue uptake and mucosal to serosal transfer of actively transported hexoses and amino acids in rat small intestine (Caspary, 1974). This suggests a potential regulatory role of taurohyocholate in nutrient absorption and intestinal health.
4. Metabonomic Studies in Liver Cirrhosis
Taurohyocholate has been identified in metabonomic studies as a significant component in the serum of patients with liver cirrhosis. Such studies have revealed the increase of various bile acids, including taurohyocholate, in patients with liver cirrhosis, indicating its potential as a biomarker for staging the liver cirrhosis and monitoring its progression (Wang et al., 2016).
5. Role in Cellular Mechanisms and Disease Models
Research involving taurohyocholate extends to various cellular mechanisms and disease models. For example, studies have investigated the effects of taurohyocholate on cellular functions like DNA repair and the cellular response to environmental stressors, though these studies do not directly mention taurohyocholate but explore related areas of cellular and molecular biology (Kerbel, 2018).
Future Directions
Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-QZEPYOAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurohyocholate | |
CAS RN |
32747-07-2 | |
Record name | Tauro-γ-muricholic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.